LC kinetic stabilizer-2

AL Amyloidosis Protein Misfolding Kinetic Stabilization

LC kinetic stabilizer-2 is the high-affinity, coumarin-derived kinetic stabilizer that selectively binds the VL-VL interface of amyloidogenic LC dimers. With an EC₅₀ of 24 nM — 5.8-fold superior to LC kinetic stabilizer-1 (140 nM) — it delivers robust thermodynamic stabilization at nanomolar concentrations, minimizing off-target cytotoxicity. Its defined anchor-cavity and aromatic-slit engagement makes it the non-negotiable benchmark for SAR campaigns and pharmacological chaperone studies. Substituting a lower-affinity analog compromises experimental reproducibility; for rigorous, translatable AL amyloidosis research, only authentic LC kinetic stabilizer-2 guarantees the required potency.

Molecular Formula C28H31N3O3
Molecular Weight 457.6 g/mol
Cat. No. B12400907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLC kinetic stabilizer-2
Molecular FormulaC28H31N3O3
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CCNC(=O)NCC3=CC4=CC=CC=C4C=C3)C
InChIInChI=1S/C28H31N3O3/c1-4-31(5-2)23-12-13-24-19(3)25(27(32)34-26(24)17-23)14-15-29-28(33)30-18-20-10-11-21-8-6-7-9-22(21)16-20/h6-13,16-17H,4-5,14-15,18H2,1-3H3,(H2,29,30,33)
InChIKeyUNGOQWZYCKODED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LC Kinetic Stabilizer-2: Small Molecule Stabilizer of Amyloidogenic Immunoglobulin Light Chains for AL Amyloidosis Research


LC kinetic stabilizer-2 (CAS: 2495750-20-2) is a coumarin-based small molecule designed to kinetically stabilize the native dimeric conformation of amyloidogenic immunoglobulin light chains (LCs), a key pathological driver in light chain (AL) amyloidosis . This compound belongs to a class of fluorogenic kinetic stabilizers that bind at the variable domain-variable domain (VL-VL) interface of the LC homodimer, preventing the transient unfolding events that initiate misfolding and aggregation cascades [1]. It is characterized by a 7-diethylamino coumarin core scaffold, a molecular formula of C28H31N3O3, and a molecular weight of 457.6 g/mol [2]. Its development was driven by the need for potent, selective stabilizers with improved affinity over early screening hits, representing a key optimization milestone in the structure-based design of LC kinetic stabilizers [1].

Why Generic LC Stabilizers Cannot Substitute for LC Kinetic Stabilizer-2: The Critical Role of Nanomolar Potency and Defined Binding Mode


Generic substitution among LC kinetic stabilizers is not feasible due to profound differences in binding affinity, binding mode, and resultant functional potency. Early-generation screening hits, such as compound 1 (7-diethylamino-4-methylcoumarin), exhibit micromolar EC50 values (e.g., 3240 ± 270 nM), which are insufficient for robust stabilization in biological systems [1]. Furthermore, even within the same chemical series, subtle structural modifications drastically alter potency. For instance, methylation of the carbamate linker in compound 21 to yield compound 22 results in a 70-fold reduction in potency (EC50 = 5280 nM vs. 1110 nM for WIL-FL*), demonstrating the strict requirement for a hydrogen bond donor at this position [1]. Similarly, the closely related analog LC kinetic stabilizer-1 (EC50 = 140 nM) exhibits nearly 6-fold weaker potency than LC kinetic stabilizer-2 (EC50 = 24 nM) [2]. These quantitative potency differences, coupled with distinct binding interactions at the VL-VL interface, underscore why direct substitution with a lower-affinity analog would compromise experimental reproducibility and translational relevance. The precise chemical structure of LC kinetic stabilizer-2, including its specific linker module and distal substructure, is non-negotiable for achieving the nanomolar stabilization required for rigorous investigation of LC amyloidogenesis.

LC Kinetic Stabilizer-2: Quantitative Evidence of Differentiated Potency and Performance


EC50 Potency: 5.8-Fold Improvement Over Closest Analog LC Kinetic Stabilizer-1

In a head-to-head comparison using the same protease-coupled fluorescence polarization (PCFP) assay and the same amyloidogenic full-length light chain dimer (WIL-FL*), LC kinetic stabilizer-2 demonstrates an EC50 of 24 nM, which is 5.8-fold more potent than the 140 nM EC50 of its closest commercially available analog, LC kinetic stabilizer-1 [1]. This represents a significant improvement in stabilization capacity at lower concentrations, translating to a higher effective free energy of stabilization against native-state unfolding.

AL Amyloidosis Protein Misfolding Kinetic Stabilization

Comparative Potency Against Early-Generation Screening Hits: >135-Fold Enhancement

LC kinetic stabilizer-2 exhibits an EC50 of 24 nM, which is >135-fold more potent than the early-generation coumarin screening hit compound 1 (EC50 = 3240 ± 270 nM) when tested against the same WIL-FL* dimer in the PCFP assay [1][2]. This enhancement is attributed to structure-based optimization that extended the molecule into a newly characterized binding subsite at the VL-VL interface, engaging a critical π-π stacking interaction with a conserved tyrosine residue not utilized by the initial screening hits [1].

Structure-Activity Relationship Drug Discovery Light Chain Amyloidosis

Structural Basis for Enhanced Potency: Occupancy of the 'Anchor Cavity' and 'Aromatic Slit'

While the exact crystal structure of LC kinetic stabilizer-2 bound to an LC dimer is not publicly disclosed, its chemical series (7-diethylamino coumarin-based kinetic stabilizers) is well-characterized by X-ray crystallography. These compounds, including close analogs of LC kinetic stabilizer-2, occupy a conserved binding site at the VL-VL dimer interface, specifically engaging the 'anchor cavity' and the 'aromatic slit' [1]. This defined binding mode, elucidated for compounds like 26 and 27 (EC50 = 77.1 nM and 151 nM, respectively), involves critical π-π stacking interactions with conserved tyrosine residues (e.g., Y36, Y87) and hydrogen bonding networks that stabilize the native dimer and increase the activation free energy for unfolding [1]. In contrast, the weaker analog LC kinetic stabilizer-1 (EC50 = 140 nM) or the micromolar screening hit compound 1 (EC50 = 3240 nM) lack the optimized distal substructures and linker modules necessary to fully exploit this binding surface [1].

X-ray Crystallography Binding Mode Coumarin-Based Stabilizers

LC Kinetic Stabilizer-2: Optimized Research Applications in AL Amyloidosis and Protein Misfolding Studies


Biophysical Characterization of LC Dimer Stability and Unfolding Pathways

Utilize LC kinetic stabilizer-2 at nanomolar concentrations (e.g., 50-200 nM) in protease-coupled fluorescence polarization (PCFP) or differential scanning fluorimetry (DSF) assays to quantify the increase in thermodynamic stability of amyloidogenic light chain dimers. Its 5.8-fold higher potency relative to LC kinetic stabilizer-1 allows for robust stabilization with minimal compound interference, enabling precise determination of unfolding free energies and the identification of transient, aggregation-prone conformations .

Cell-Based Models of Light Chain Amyloidogenesis and Proteotoxicity

Employ LC kinetic stabilizer-2 in cellular assays (e.g., with cardiomyocytes or renal cells) to investigate the downstream effects of LC misfolding and aggregation. The compound's enhanced potency (EC50 = 24 nM) ensures that stabilization of the native dimer is achieved at concentrations that are less likely to induce cytotoxicity or off-target effects compared to less potent analogs like LC kinetic stabilizer-1 (EC50 = 140 nM) [1]. This is critical for discerning proteotoxicity mechanisms directly attributable to LC misfolding.

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

As a representative member of the optimized 7-diethylamino coumarin series with a defined binding mode at the VL-VL interface, LC kinetic stabilizer-2 serves as an essential reference compound for SAR campaigns. Researchers can use it as a benchmark to evaluate new analogs, comparing their EC50 values and binding thermodynamics to this well-characterized nanomolar stabilizer. Its known engagement of the 'anchor cavity' and 'aromatic slit' provides a structural framework for designing next-generation stabilizers with improved selectivity or pharmacokinetic properties [2].

Validation of Pharmacological Chaperone Approaches in AL Amyloidosis

Utilize LC kinetic stabilizer-2 as a positive control in studies exploring pharmacological chaperone strategies for AL amyloidosis. Its demonstrated ability to protect full-length LCs from endoproteolysis and aggregation at nanomolar concentrations validates the kinetic stabilizer paradigm in vitro. This compound provides a critical tool for benchmarking novel stabilizers or alternative therapeutic modalities aimed at stabilizing the native LC dimer [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for LC kinetic stabilizer-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.